Disperse Red 91

説明

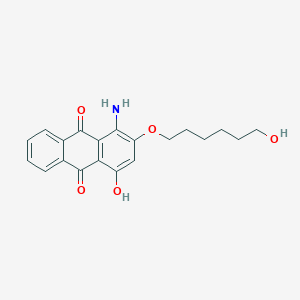

Disperse Red 91 is a complex organic compound with the molecular formula C20H21NO5. It belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Red 91 typically involves multiple steps. One common method starts with the nitration of anthracene to form 9,10-dinitroanthracene, followed by reduction to 9,10-diaminoanthracene. Subsequent reactions involve hydroxylation and etherification to introduce the hydroxy and hydroxyhexyl groups, respectively .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of high-pressure reactors and specific catalysts can optimize the reaction conditions, making the process more efficient and scalable .

化学反応の分析

Types of Reactions

Disperse Red 91 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxy and amino groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate and chromium trioxide.

Reducing agents: Like sodium borohydride and lithium aluminum hydride.

Substitution reagents: Including alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amino derivatives .

科学的研究の応用

Industrial Applications

1. Textile Industry

Disperse Red 91 is predominantly used as a dye for synthetic fibers such as polyester and nylon. Its application in textiles is favored due to its excellent fastness properties, which include:

| Fastness Property | Rating (ISO Standard) |

|---|---|

| Light Fastness | 3-4 |

| Washing Fastness | 5 |

| Perspiration Fastness | 6-7 |

| Ironing Fastness | 4-5 |

These ratings indicate the dye's resistance to fading and staining under various conditions, making it suitable for apparel and home textiles .

2. Plastics and Coatings

The dye is also employed in the coloring of plastics, particularly in applications where high-temperature stability is required. Its compatibility with different polymer matrices enhances the aesthetic appeal of plastic products while maintaining durability .

3. Cosmetics

this compound finds limited use in cosmetic formulations, where it imparts color to products such as lipsticks and nail polishes. However, its application in cosmetics is subject to stringent regulatory scrutiny due to potential allergenic reactions associated with disperse dyes .

Environmental Considerations

The environmental impact of disperse dyes, including this compound, has been a growing concern. Studies have indicated that these dyes can be toxic to aquatic life and may persist in wastewater treatment systems. Research has focused on the degradation pathways of disperse dyes and their metabolites to mitigate environmental risks .

Case Studies

Case Study 1: Toxicity Assessment

A study conducted on the toxicity of disperse dyes highlighted that this compound exhibited low acute toxicity levels when tested on various animal models. The lethal dose for 50% of the test subjects (LD50) was determined to be significantly high, indicating a relatively low risk for acute exposure under normal usage conditions .

Case Study 2: Allergenic Potential

Research into the allergenic potential of disperse dyes revealed that this compound may provoke allergic reactions in sensitive individuals. Patch tests conducted on patients with histories of contact dermatitis showed varied responses, emphasizing the need for careful formulation in textile applications .

Future Research Directions

Ongoing research aims to develop safer alternatives to traditional disperse dyes by exploring natural dye sources and innovative synthetic methods that reduce environmental impact. Additionally, studies are investigating advanced wastewater treatment technologies to effectively remove disperse dyes from effluents before they enter natural water bodies .

作用機序

The mechanism of action of Disperse Red 91 involves its interaction with cellular components. It can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. The compound also interacts with various enzymes and proteins, affecting their function and activity .

類似化合物との比較

Similar Compounds

9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-: Similar in structure but with a phenoxy group instead of a hydroxyhexyl group.

9,10-Anthracenedione, 1-amino-4-hydroxy-: Lacks the hydroxyhexyl group, making it less complex.

9,10-Anthracenedione, 1-amino-2-methyl-: Contains a methyl group instead of the hydroxyhexyl group.

Uniqueness

The uniqueness of Disperse Red 91 lies in its specific functional groups, which confer unique chemical properties and biological activities. The presence of the hydroxyhexyl group enhances its solubility and reactivity, making it more versatile in various applications .

生物活性

Disperse Red 91, a synthetic dye derived from anthraquinone, is widely used in textiles, plastics, and cosmetics. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article explores the biological activity of this compound, including its pharmacological effects, toxicity, and interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by its anthraquinone structure, which contributes to its vibrant red color and stability. The molecular formula is CHNO, and it exhibits properties typical of azo dyes, including solubility in organic solvents but limited solubility in water.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that various disperse dyes, including this compound, exhibit antimicrobial properties against bacteria and fungi. For example, a study demonstrated that disperse dyes could inhibit the growth of specific microbial strains when tested in vitro .

- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects on certain cancer cell lines. A notable study evaluated the cytotoxicity of disperse dyes against breast cancer cells (MCF-7) and observed significant inhibition of cell proliferation at varying concentrations .

- Environmental Impact : The environmental persistence of this compound raises concerns regarding its degradation products and potential toxicity to aquatic life. Adsorption studies have indicated that this dye can be effectively removed from wastewater using various adsorbents, highlighting its environmental implications .

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity Assessment :

- Environmental Toxicity :

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| Staphylococcus aureus | 18 | 50 |

| Candida albicans | 12 | 50 |

Table 2: Cytotoxicity Results for MCF-7 Cells

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

特性

IUPAC Name |

1-amino-4-hydroxy-2-(6-hydroxyhexoxy)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c21-18-15(26-10-6-2-1-5-9-22)11-14(23)16-17(18)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,22-23H,1-2,5-6,9-10,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLMZSLFKGNXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067823 | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34231-26-0, 12236-10-1 | |

| Record name | Disperse Red 91 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34231-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-((6-hydroxyhexyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034231260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Amino-4-hydroxy-2-(6-hydroxyhexyloxy)anthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3BZ273UUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。